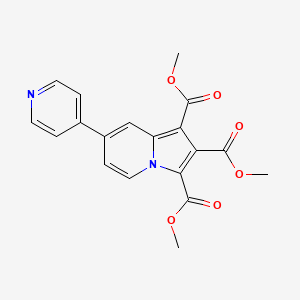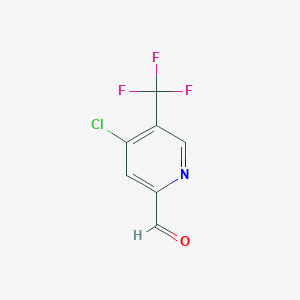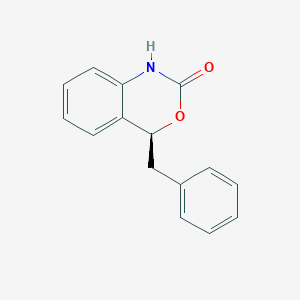
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heteroaromatic compounds known for their unique structural and electronic properties. This compound, in particular, features a pyridine ring fused to an indolizine core, with three carboxylate groups and three methyl groups attached, making it a highly functionalized molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate can be achieved through various methodologies. One common approach involves the cyclocondensation of 2-pyridylacetate with benzophenones, followed by aldol condensation of the pyridinium intermediate . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies has been explored to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Indolizine: The parent compound, which lacks the additional functional groups present in Trimethyl 7-(pyridin-4-yl)indolizine-1,2,3-tricarboxylate.
Pyrrolo[1,2-a]pyridine: Another indolizine isomer with different substitution patterns.
Camptothecin: A cytotoxic quinoline alkaloid with a similar indolizine core structure.
Uniqueness
This compound is unique due to its highly functionalized structure, which imparts distinct chemical and biological properties. The presence of three carboxylate groups and three methyl groups enhances its reactivity and potential for diverse applications.
属性
CAS 编号 |
922174-58-1 |
|---|---|
分子式 |
C19H16N2O6 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
trimethyl 7-pyridin-4-ylindolizine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C19H16N2O6/c1-25-17(22)14-13-10-12(11-4-7-20-8-5-11)6-9-21(13)16(19(24)27-3)15(14)18(23)26-2/h4-10H,1-3H3 |
InChI 键 |
WPNBYYHSHVYDJU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC)C(=O)OC)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)

![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![[(Dimethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B14186165.png)
![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)

